Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H23ClN4O3S and its molecular weight is 410.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The substituents at position-2 and -4 may alter these orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to affect numerous biological pathways due to their diverse biological activities . For instance, they can interfere with bacterial cell–cell communication pathways, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their structure .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate are largely influenced by the presence of the thiazole ring . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Thiazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps, including the formation of the benzo[d]thiazole core through cyclization reactions, followed by N-methylation and acetamide formation. This multi-step synthesis allows for functionalization that enhances biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.36 | Induces apoptosis via caspase activation |
HepG2 (Liver) | 3.21 | Cell cycle arrest at G2/M phase |
A431 (Skin) | <10 | Inhibition of Bcl-2 protein |
The compound demonstrates significant cytotoxicity, with IC50 values indicating effective growth inhibition in MCF-7 and HepG2 cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, primarily through interactions with proteins involved in cell survival pathways like Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties, inhibiting the growth of various bacterial and fungal strains.
Table 2: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 8 µg/mL |
The antimicrobial mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways, making it a candidate for further development as an antibiotic agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the benzo[d]thiazole core and piperidine ring significantly influence biological activity. For instance, the presence of a chlorine atom on the benzo[d]thiazole moiety enhances anticancer activity by improving lipophilicity and facilitating cellular uptake.
Case Studies
- MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells. Results showed a marked increase in apoptosis markers such as cleaved caspase 3 and PARP, indicating effective induction of programmed cell death.
- HepG2 Cell Line Study : Another investigation focused on HepG2 cells, revealing that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, correlating with increased expression of cyclin-dependent kinase inhibitors.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-26-18(25)23-9-7-12(8-10-23)20-15(24)11-22(2)17-21-16-13(19)5-4-6-14(16)27-17/h4-6,12H,3,7-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVXFMITZIWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.